

Validating the Synergistic Interaction Between Diaveridine and Sulfamethoxazole: A Comparative Guide

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Compound of Interest

Compound Name: *Diaveridine*

Cat. No.: *B1670400*

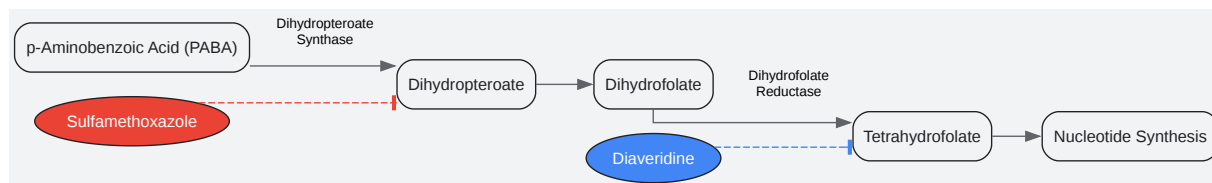
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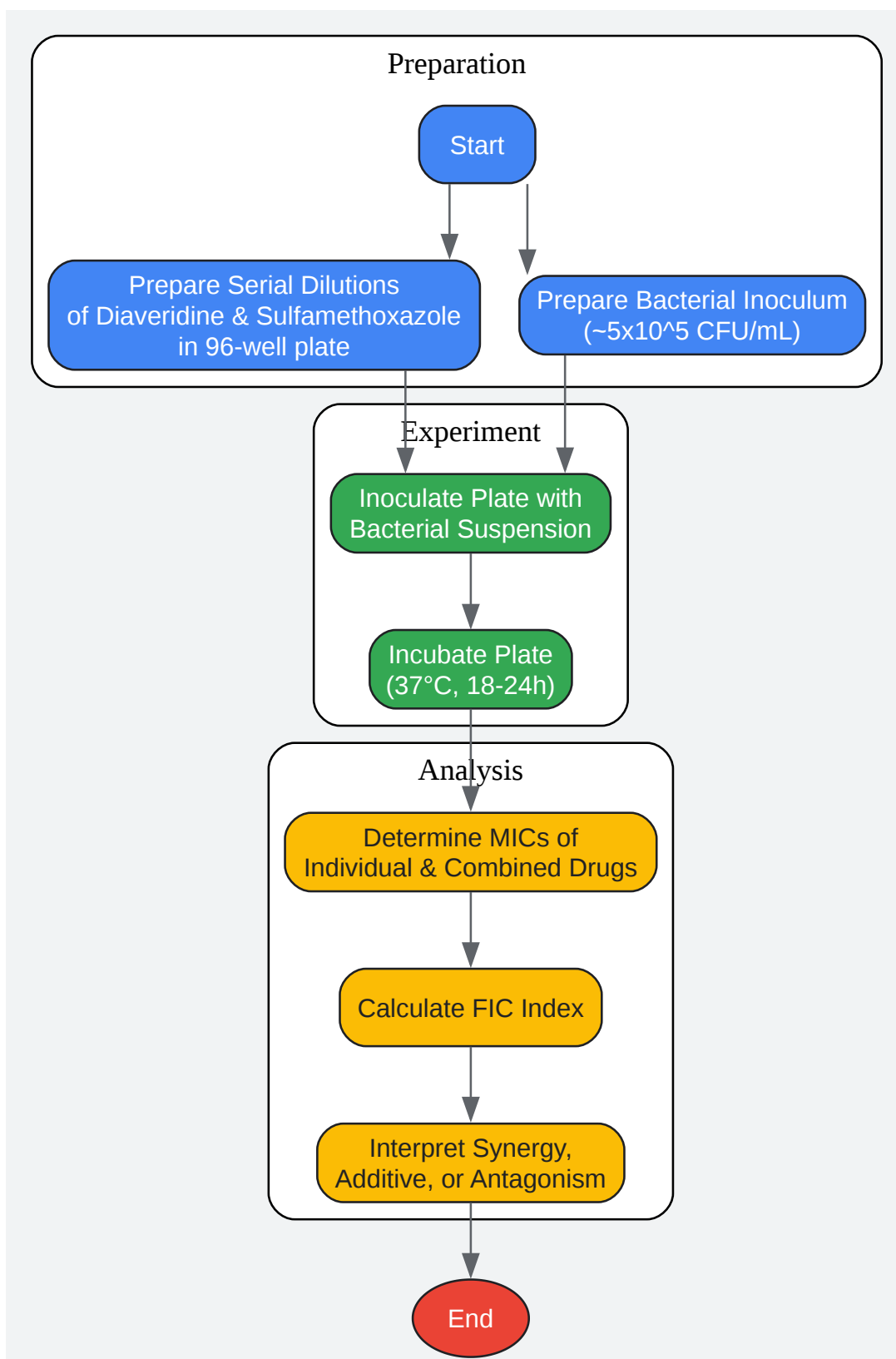
For Researchers, Scientists, and Drug Development Professionals

The combination of diaminopyrimidines and sulfonamides has long been a cornerstone of antimicrobial therapy, predicated on the principle of synergistic activity. This guide provides an objective comparison of the performance of the combination of **Diaveridine** and Sulfamethoxazole, supported by experimental data and detailed methodologies. The synergistic effect of this combination stems from the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial survival.

Mechanism of Synergistic Action

Diaveridine, a diaminopyrimidine, and Sulfamethoxazole, a sulfonamide, target two distinct enzymes in the bacterial folic acid synthesis pathway. Sulfamethoxazole competitively inhibits dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Subsequently, **Diaveridine** inhibits dihydrofolate reductase, the enzyme responsible for the conversion of dihydrofolate to tetrahydrofolate, a crucial precursor for nucleotide synthesis. This dual blockade results in a bactericidal effect that is significantly greater than the sum of the effects of the individual drugs.





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